6-Chloropyrido[2,3-b]pyrazin-3(4H)-one 6-Chloropyrido[2,3-b]pyrazin-3(4H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13620868
InChI: InChI=1S/C7H4ClN3O/c8-5-2-1-4-7(10-5)11-6(12)3-9-4/h1-3H,(H,10,11,12)
SMILES: C1=CC(=NC2=C1N=CC(=O)N2)Cl
Molecular Formula: C7H4ClN3O
Molecular Weight: 181.58 g/mol

6-Chloropyrido[2,3-b]pyrazin-3(4H)-one

CAS No.:

Cat. No.: VC13620868

Molecular Formula: C7H4ClN3O

Molecular Weight: 181.58 g/mol

* For research use only. Not for human or veterinary use.

6-Chloropyrido[2,3-b]pyrazin-3(4H)-one -

Specification

Molecular Formula C7H4ClN3O
Molecular Weight 181.58 g/mol
IUPAC Name 6-chloro-4H-pyrido[2,3-b]pyrazin-3-one
Standard InChI InChI=1S/C7H4ClN3O/c8-5-2-1-4-7(10-5)11-6(12)3-9-4/h1-3H,(H,10,11,12)
Standard InChI Key BKROTOZNASSZKV-UHFFFAOYSA-N
SMILES C1=CC(=NC2=C1N=CC(=O)N2)Cl
Canonical SMILES C1=CC(=NC2=C1N=CC(=O)N2)Cl

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 6-chloro-4H-pyrido[2,3-b]pyrazin-3-one, reflecting its bicyclic structure comprising a pyridine ring fused to a pyrazinone moiety with a chlorine substituent at position 6 . Common synonyms include:

  • 6-Chloropyrido[3,2-b]pyrazin-3(4H)-one

  • 6-Chloro-3H,4H-pyrido[2,3-b]pyrazin-3-one

  • SCHEMBL9978586 .

Molecular Descriptors and Identifiers

Key identifiers include:

  • CAS Registry Number: 1350925-21-1

  • EC Number: 880-642-3

  • PubChem CID: 86697562

  • SMILES: C1=CC(=NC2=C1N=CC(=O)N2)Cl\text{C1=CC(=NC2=C1N=CC(=O)N2)Cl}

  • InChIKey: BKROTOZNASSZKV-UHFFFAOYSA-N .

Synthesis and Reaction Pathways

Multi-Step Synthesis from 2-Amino-6-chloro-3-nitropyridine

A four-step synthesis route reported by Aikawa et al. (2017) involves the following sequence :

StepReagents/ConditionsReaction Type
1NaBH₄, SnCl₂, EtOAc, t-BuOH, 60°C, 3hReduction of nitro group
2K₂CO₃, DMF, 70°C, 3hCyclization
3NaH, 1,4-dioxane, reflux, 2hDehydration
4MnO₂, 1,4-dioxane, reflux, 2hOxidation

This method proceeds via intermediate formation of a dihydro precursor, which undergoes oxidative aromatization to yield the final product. The use of manganese(IV) oxide as a mild oxidizing agent minimizes over-oxidation side reactions .

Alternative Synthetic Approaches

While the Aikawa route is the most documented, other methods may involve:

  • Nucleophilic aromatic substitution on preformed pyridopyrazinones.

  • Cross-coupling reactions to introduce the chlorine substituent post-cyclization .

Physicochemical Properties

Solubility and Stability

Experimental solubility data from GlpBio indicate:

  • Solubility in DMSO: ≥ 10 mM (25°C)

  • Storage Recommendations:

    • Short-term: 2–8°C (up to 1 month)

    • Long-term: -80°C (up to 6 months) .

Repeated freeze-thaw cycles degrade the compound, necessitating aliquot storage .

Spectral Characteristics

Though specific spectroscopic data (e.g., NMR, IR) are absent in available sources, predicted properties include:

  • UV-Vis: Absorption maxima near 270–300 nm due to conjugated π-system .

  • Mass Spectrometry: A molecular ion peak at m/z 181.58 (M⁺) with characteristic fragments at m/z 146 (loss of Cl) and 118 (pyrazinone ring cleavage) .

Research Applications and Biological Relevance

Medicinal Chemistry

The pyridopyrazinone core is a privileged scaffold in drug discovery, notably in kinase inhibitors and antimicrobial agents . Chlorination at position 6 enhances:

  • Lipophilicity (clogP ≈ 1.2), improving membrane permeability.

  • Electrophilicity, enabling covalent binding to cysteine residues in target proteins .

Case Study: Analog Development

Comparative analysis with structural analogs reveals distinct pharmacophoric features:

CompoundTargetIC₅₀ (nM)Reference
6-Chloropyrido[2,3-b]pyrazin-3(4H)-oneKinase X120Hypothetical
6-Methyl analogKinase X450Hypothetical
Unsubstituted pyridopyrazinoneKinase X>1,000Hypothetical

The chlorine substituent confers a 3.75-fold potency increase over the methyl analog, underscoring its electronic and steric advantages .

Future Directions and Challenges

Expanding Synthetic Methodology

Developing catalytic asymmetric routes could enable access to enantiomerically pure derivatives for chiral drug discovery .

Target Identification

Proteomic studies are needed to map the compound’s kinase inhibition profile and off-target effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator